molecular formula C9H13ClFN B13559089 [(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

[(1R)-2-fluoro-1-phenylethyl](methyl)aminehydrochloride

Cat. No.: B13559089
M. Wt: 189.66 g/mol
InChI Key: QBXRVFNYOVPACW-FVGYRXGTSA-N
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Description

(1R)-2-fluoro-1-phenylethylamine hydrochloride is a chiral amine compound that features a fluorine atom attached to a phenylethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-fluoro-1-phenylethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of (1R)-2-fluoro-1-phenylethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-fluoro-1-phenylethylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylethylamine derivatives.

Scientific Research Applications

(1R)-2-fluoro-1-phenylethylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-2-fluoro-1-phenylethylamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Phenylethylamine: A naturally occurring compound with similar structural features but lacking the fluorine atom.

    Fluoroamphetamine: A compound with a similar fluorinated phenylethylamine structure but with different pharmacological properties.

Uniqueness

(1R)-2-fluoro-1-phenylethylamine hydrochloride is unique due to its specific chiral configuration and the presence of a fluorine atom, which can significantly influence its biological activity and pharmacokinetic properties compared to non-fluorinated analogs .

This detailed article provides a comprehensive overview of (1R)-2-fluoro-1-phenylethylamine hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C9H13ClFN

Molecular Weight

189.66 g/mol

IUPAC Name

(1R)-2-fluoro-N-methyl-1-phenylethanamine;hydrochloride

InChI

InChI=1S/C9H12FN.ClH/c1-11-9(7-10)8-5-3-2-4-6-8;/h2-6,9,11H,7H2,1H3;1H/t9-;/m0./s1

InChI Key

QBXRVFNYOVPACW-FVGYRXGTSA-N

Isomeric SMILES

CN[C@@H](CF)C1=CC=CC=C1.Cl

Canonical SMILES

CNC(CF)C1=CC=CC=C1.Cl

Origin of Product

United States

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